Leukotrieno B5

Descripción general

Descripción

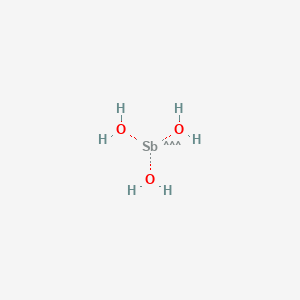

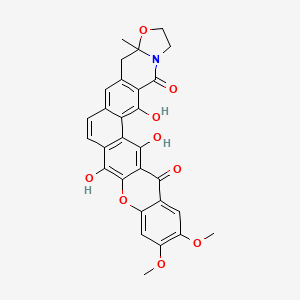

El leucotrieno B5 es un tipo de leucotrieno, que son mediadores inflamatorios derivados del ácido araquidónico y el ácido eicosapentaenoico. Los leucotrienos juegan un papel significativo en la respuesta inmunitaria al mediar la inflamación y las reacciones alérgicas. El leucotrieno B5, específicamente, es producido por los neutrófilos y tiene una estructura caracterizada por múltiples dobles enlaces y grupos hidroxilo .

Aplicaciones Científicas De Investigación

El leucotrieno B5 tiene varias aplicaciones de investigación científica:

Química: Se utiliza para estudiar los mecanismos de la señalización lipídica y la inflamación.

Biología: El leucotrieno B5 se utiliza para investigar el papel de los leucotrienos en la función de las células inmunitarias y la inflamación.

Mecanismo De Acción

El leucotrieno B5 ejerce sus efectos al unirse a receptores específicos en la superficie de las células inmunitarias. Estos receptores incluyen el receptor 1 de leucotrieno B4 y el receptor 2 de leucotrieno B4. Al unirse, el leucotrieno B5 activa vías de señalización que conducen a la liberación de citoquinas inflamatorias, quimiocinas y otros mediadores. Esto da como resultado un aumento de la permeabilidad vascular, quimiotaxis de los neutrófilos y la promoción de la inflamación .

Análisis Bioquímico

Biochemical Properties

Leukotriene B5 is involved in several biochemical reactions, primarily acting as a mediator in inflammatory responses. It is synthesized through the action of the enzyme 5-lipoxygenase on eicosapentaenoic acid. This enzyme converts eicosapentaenoic acid into leukotriene A5, which is then hydrolyzed by leukotriene A4 hydrolase to form leukotriene B5 . Leukotriene B5 interacts with specific receptors on the surface of target cells, such as BLT1 and BLT2 receptors, to exert its biological effects .

Cellular Effects

Leukotriene B5 influences various types of cells and cellular processes. It plays a significant role in modulating immune cell functions, including those of neutrophils, eosinophils, and macrophages. Leukotriene B5 enhances the chemotactic response of neutrophils, promoting their migration to sites of inflammation . It also affects cell signaling pathways, gene expression, and cellular metabolism, contributing to the overall inflammatory response .

Molecular Mechanism

The molecular mechanism of leukotriene B5 involves its binding to BLT1 and BLT2 receptors on target cells. This binding triggers a cascade of intracellular signaling events, leading to the activation of various downstream pathways. Leukotriene B5 can activate phospholipase C, resulting in the production of inositol trisphosphate and diacylglycerol, which in turn mobilize intracellular calcium and activate protein kinase C . These signaling events ultimately lead to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of leukotriene B5 can vary over time. Studies have shown that leukotriene B5 is relatively stable under physiological conditions but can degrade over extended periods . Long-term exposure to leukotriene B5 in in vitro or in vivo studies has demonstrated sustained inflammatory responses and alterations in cellular functions .

Dosage Effects in Animal Models

The effects of leukotriene B5 vary with different dosages in animal models. Low doses of leukotriene B5 can enhance immune cell functions and promote inflammation, while high doses may lead to toxic or adverse effects . Threshold effects have been observed, where a certain concentration of leukotriene B5 is required to elicit a significant biological response .

Metabolic Pathways

Leukotriene B5 is involved in metabolic pathways related to the metabolism of eicosapentaenoic acid. The enzyme 5-lipoxygenase catalyzes the conversion of eicosapentaenoic acid to leukotriene A5, which is then hydrolyzed to form leukotriene B5 . This pathway is crucial for the production of leukotriene B5 and its subsequent biological activities .

Transport and Distribution

Leukotriene B5 is transported and distributed within cells and tissues through specific transporters and binding proteins. It can bind to albumin and other plasma proteins, facilitating its transport in the bloodstream . Within cells, leukotriene B5 can localize to specific compartments, such as the cytoplasm and cell membrane, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of leukotriene B5 is essential for its activity and function. Leukotriene B5 can be found in the cytoplasm and associated with cell membranes, where it interacts with its receptors and other signaling molecules . Post-translational modifications and targeting signals may direct leukotriene B5 to specific cellular compartments, influencing its biological activity .

Métodos De Preparación

El leucotrieno B5 se sintetiza a partir del ácido eicosapentaenoico mediante la acción de la enzima 5-lipoxigenasa de araquidonato. Esta enzima cataliza la oxidación del ácido eicosapentaenoico para producir leucotrieno A5, que luego se convierte en leucotrieno B5 mediante la enzima hidrolasa de leucotrieno A4 . Los métodos de producción industrial normalmente implican la extracción de ácido eicosapentaenoico de fuentes marinas, seguida de la conversión enzimática a leucotrieno B5 en condiciones controladas .

Análisis De Reacciones Químicas

El leucotrieno B5 experimenta varias reacciones químicas, incluyendo:

Oxidación: El leucotrieno B5 puede oxidarse para formar 20-hidroxi-leucotrieno B5 y 20-carboxi-leucotrieno B5.

Reducción: Las reacciones de reducción pueden modificar los dobles enlaces en el leucotrieno B5, alterando su actividad biológica.

Sustitución: Las reacciones de sustitución pueden ocurrir en los grupos hidroxilo, lo que lleva a la formación de diferentes derivados.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones son varios derivados hidroxilados y carboxilados del leucotrieno B5 .

Comparación Con Compuestos Similares

El leucotrieno B5 es similar a otros leucotrienos como el leucotrieno B4, el leucotrieno C4, el leucotrieno D4 y el leucotrieno E4. El leucotrieno B5 es único en el sentido de que se deriva del ácido eicosapentaenoico, mientras que otros leucotrienos se derivan típicamente del ácido araquidónico. Esta diferencia en los ácidos grasos precursores da como resultado que el leucotrieno B5 tenga efectos inflamatorios disminuidos en comparación con el leucotrieno B4 . Compuestos similares incluyen:

Leucotrieno B4: Un potente quimioatrayente para los neutrófilos.

Leucotrieno C4, D4 y E4: Implicados en la broncoconstricción y el aumento de la permeabilidad vascular.

El origen único del leucotrieno B5 y su potencia inflamatoria reducida lo convierten en un compuesto valioso para estudiar la modulación de la inflamación y desarrollar terapias antiinflamatorias.

Propiedades

IUPAC Name |

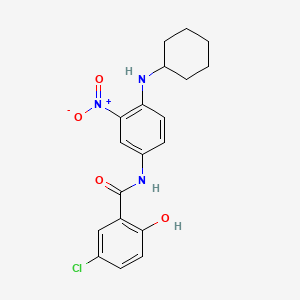

(5S,6Z,8E,10E,12R,14Z,17Z)-5,12-dihydroxyicosa-6,8,10,14,17-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h3-4,6-11,14-15,18-19,21-22H,2,5,12-13,16-17H2,1H3,(H,23,24)/b4-3-,8-7+,9-6-,14-10+,15-11-/t18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BISQPGCQOHLHQK-HDNPQISLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30868574 | |

| Record name | Leukotriene B5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30868574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Leukotriene B5 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005073 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

80445-66-5 | |

| Record name | Leukotriene B5 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80445-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leukotriene B5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30868574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Leukotriene� B5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Leukotriene B5 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005073 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does LTB5 compare to LTB4 in terms of biological activity?

A: LTB5 is significantly less potent than LTB4 in its pro-inflammatory effects. It exhibits weaker activity in stimulating DNA synthesis in human keratinocytes [], enhancing complement receptors on neutrophils [], and inducing neutrophil chemotaxis [, ]. While both LTB4 and LTB5 can cause contraction of bullfrog lung tissue, LTB5 is less potent in this regard as well [].

Q2: Does LTB5 interact with the same receptor as LTB4?

A: Research suggests that LTB5 can bind to the LTB4 receptor, although with a lower affinity compared to LTB4 [, ]. Studies using bullfrog lung membranes revealed that LTB5 could compete with [3H]LTB4 for binding sites, indicating interaction with the LTB4 receptor [].

Q3: Can LTB5 modulate the effects of LTB4?

A: Yes, LTB5 has been shown to inhibit the effects of LTB4 on human keratinocytes and neutrophils, albeit to a lesser extent than its impact on LTB4-induced actions [].

Q4: What is the molecular formula and weight of LTB5?

A4: The molecular formula of LTB5 is C20H32O4, and its molecular weight is 336.47 g/mol.

Q5: Is there spectroscopic data available for LTB5?

A: Yes, several studies utilize spectroscopic techniques for LTB5 identification and characterization. Researchers employ UV absorbance [, , ], gas chromatography-mass spectrometry (GC-MS) [, , , ], and nuclear magnetic resonance (NMR) [] to analyze and confirm the structure of LTB5 and its metabolites.

Q6: Have there been any computational studies on LTB5?

A: While this specific article set doesn't delve into detailed computational modeling of LTB5, one study employed electrospray low-energy tandem mass spectrometry (MS/MS) to identify endogenous RvE1 (a related lipid mediator) and other EPA-derived products, including LTB5, in biological samples []. This approach, based on MS/MS spectra and fragmentation mechanisms, showcases the application of mass spectrometry in analyzing LTB5 and related compounds.

Q7: How do structural differences between LTB4 and LTB5 contribute to their difference in biological activity?

A: LTB5 possesses a double bond between C-17 and C-18, making it more rigid than LTB4 []. This structural rigidity potentially hinders its binding to the LTB4 receptor, contributing to its weaker agonist activity compared to LTB4 [].

Q8: Are there specific challenges in formulating LTB5?

A: While the provided articles don't explicitly discuss LTB5 formulation challenges, they highlight the administration methods used in research. Studies explore various delivery routes, including dietary supplementation with EPA (the precursor to LTB5) [, , , , , , , ], intravenous infusion of EPA [, , ], and direct administration of LTB5 [].

Q9: What in vitro models have been used to study LTB5?

A: Researchers have used isolated human neutrophils [, , , ] and cultured human epidermal keratinocytes [] to investigate the effects of LTB5 on cellular functions like chemotaxis, enzyme release, and DNA synthesis in vitro.

Q10: Can LTB5 levels be used as a biomarker for EPA intake?

A: Yes, measuring LTB5 levels, along with the LTB5/LTB4 ratio, in biological samples like plasma or neutrophils can indicate the level of EPA incorporation into the body [, , , , , , , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2E)-2-(1-thiophen-2-ylethylidene)hydrazinyl]benzoic acid](/img/structure/B1235098.png)

![13-Amino-17-bromo-3,35-dichloro-10-propan-2-yl-8,37,40-trioxa-4,11,22,34,39-pentazadecacyclo[27.6.1.12,5.16,9.115,19.118,21.07,20.020,24.023,28.033,36]tetraconta-1(35),2,4,6,9(39),15(38),16,18,23(28),24,26,29(36),30,32-tetradecaen-12-one](/img/structure/B1235110.png)

![[(12Z)-12-ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.09,14]octadeca-2,4,6,17-tetraen-18-yl]methanol](/img/structure/B1235116.png)

![2-[(E)-2-(3-bromophenyl)ethenyl]-8-nitroquinoline](/img/structure/B1235117.png)

![(1R,2R,4S,5R,7R,8R,9R,13R,16S,17R)-11-ethyl-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecane-4,7,16-triol](/img/structure/B1235118.png)